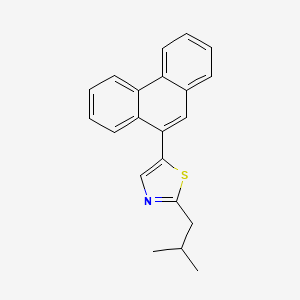
2-(Iso-butyl)-5-(phenanthren-9-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iso-butyl)-5-(phenanthren-9-yl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The phenanthren-9-yl group attached to the thiazole ring adds complexity and potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iso-butyl)-5-(phenanthren-9-yl)thiazole typically involves the reaction of phenanthrene derivatives with thiazole precursors. One common method is the cyclization of 9-phenanthrenol with thiazole derivatives under oxidative conditions . The reaction conditions often include the use of oxidizing agents such as oxygen or peroxides, and the process is carried out at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Iso-butyl)-5-(phenanthren-9-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketal structures or other oxidized derivatives.
Reduction: Reduction reactions can convert the thiazole ring to more saturated derivatives.
Substitution: The phenanthren-9-yl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, peroxides, and other oxidizing agents are commonly used in oxidation reactions.
Reducing Agents: Hydrogen gas, metal hydrides, and other reducing agents are used in reduction reactions.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced thiazole compounds, and various substituted phenanthrene derivatives. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
2-(Iso-butyl)-5-(phenanthren-9-yl)thiazole has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in studies to understand its effects on biological systems.
Medicine: Research into the compound’s pharmacological properties may lead to the development of new therapeutic agents. Its interactions with biological targets can provide insights into its potential medicinal uses.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings. Its stability and reactivity can be harnessed for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Iso-butyl)-5-(phenanthren-9-yl)thiazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(Iso-butyl)-5-(phenanthren-9-yl)oxazole: Similar in structure but contains an oxygen atom instead of sulfur in the heterocyclic ring.
2-(Iso-butyl)-5-(phenanthren-9-yl)imidazole: Contains a nitrogen atom in place of sulfur in the heterocyclic ring.
2-(Iso-butyl)-5-(phenanthren-9-yl)pyrazole: Contains two nitrogen atoms in the heterocyclic ring.
Uniqueness
2-(Iso-butyl)-5-(phenanthren-9-yl)thiazole is unique due to the presence of both sulfur and nitrogen in its heterocyclic ring, which imparts distinct chemical and physical properties. The phenanthren-9-yl group adds further complexity, making it a versatile compound for various applications. Its unique structure allows for specific interactions with molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H19NS |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-phenanthren-9-yl-1,3-thiazole |
InChI |
InChI=1S/C21H19NS/c1-14(2)11-21-22-13-20(23-21)19-12-15-7-3-4-8-16(15)17-9-5-6-10-18(17)19/h3-10,12-14H,11H2,1-2H3 |
InChI Key |
BGIGNEQUNWHFOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC=C(S1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B14125835.png)
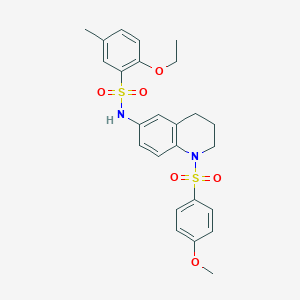
![diisopropoxy-[(Z)-oct-1-enyl]-borane](/img/structure/B14125841.png)
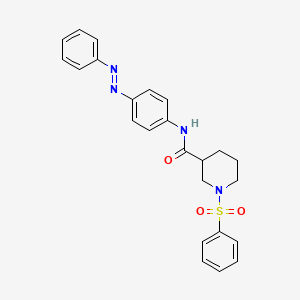
![2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14125848.png)
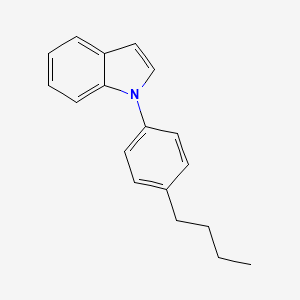
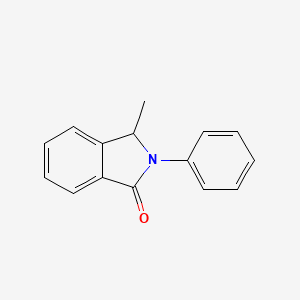
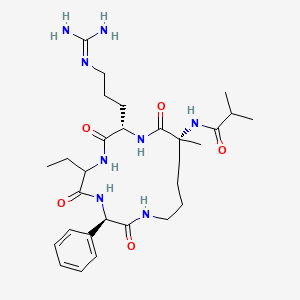
![(2S,3S,4S,5R,6S)-6-[(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14125868.png)
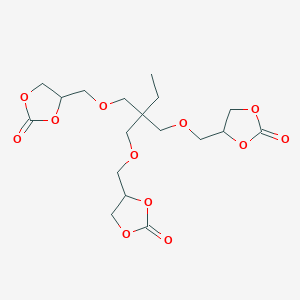
![tert-Butyl 2-(4-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14125886.png)
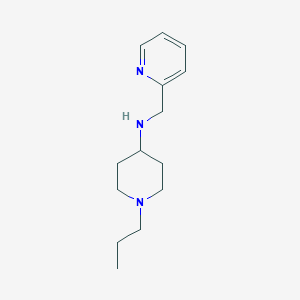
![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B14125896.png)
![8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125903.png)
